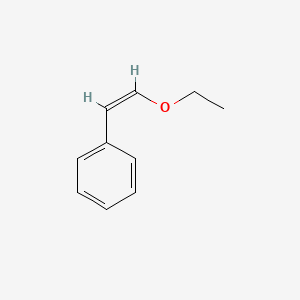

cis-Styryl ethyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-Styryl ethyl ether: is an organic compound with the molecular formula C₁₀H₁₂O. It is a type of α,β-unsaturated ether, characterized by the presence of a double bond between the alpha and beta carbon atoms adjacent to the ether oxygen. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

Alkoxymercuration of Alkenes: In this method, an alkene reacts with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride (NaBH₄) to yield the ether.

Industrial Production Methods: The industrial production of ethers like cis-Styryl ethyl ether often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .

Chemical Reactions Analysis

Types of Reactions:

Cationic Copolymerization: cis-Styryl ethyl ether undergoes cationic copolymerization with various acetals in the presence of boron trifluoride etherate as a catalyst.

Acid-Catalyzed Hydrolysis: This compound can undergo acid-catalyzed hydrolysis, where it reacts with water in the presence of an acid to form the corresponding alcohol and aldehyde.

Common Reagents and Conditions:

Boron trifluoride etherate: Used as a catalyst in cationic copolymerization reactions.

Acids: Such as hydrochloric acid (HCl) for hydrolysis reactions.

Major Products:

Alcohols and Aldehydes: Formed from hydrolysis reactions.

Polymers: Resulting from copolymerization reactions.

Scientific Research Applications

cis-Styryl ethyl ether has several applications in scientific research:

Polymer Chemistry: It is used in the study of cationic copolymerization reactions to understand the reactivity and properties of α,β-unsaturated ethers.

Material Science: The compound is investigated for its potential use in the synthesis of advanced materials with unique properties.

Organic Synthesis: It serves as a model compound for studying various organic reactions, including hydrolysis and polymerization.

Mechanism of Action

The mechanism of action of cis-Styryl ethyl ether in chemical reactions involves the formation of reactive intermediates such as carbocations during cationic copolymerization. The compound’s reactivity is influenced by the electronic and steric effects of substituents on the styryl group . In hydrolysis reactions, the ether bond is cleaved in the presence of an acid, leading to the formation of alcohol and aldehyde products .

Comparison with Similar Compounds

trans-Styryl ethyl ether: The trans isomer of cis-Styryl ethyl ether, which exhibits different reactivity and properties due to the geometric configuration of the double bond.

β-Ethoxystyrene: Another α,β-unsaturated ether with similar structural features but different reactivity.

Uniqueness: this compound is unique due to its specific geometric configuration, which affects its reactivity in various chemical reactions. The cis configuration leads to different steric and electronic effects compared to its trans counterpart, influencing its behavior in polymerization and hydrolysis reactions .

Biological Activity

Cis-Styryl ethyl ether is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of styryl compounds, it exhibits various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

This compound can be represented as follows:

The structure features a styryl group attached to an ethyl ether moiety, which influences its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cis-styryl derivatives. For instance, a series of styryl-2(3H)-benzothiazolone analogs were synthesized and tested for cytotoxicity against various cancer cell lines. One notable compound exhibited an IC50 value of 0.13 µM against EA.hy926 endothelial cells, indicating significant anti-proliferative effects .

Table 1: Cytotoxicity of Styryl Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 26Z | EA.hy926 | 0.13 |

| 4 | MDA-MB-231 | 1.35 |

| 3 | HT-29 | 0.008 |

| 2 | MCF-7 | 2.42 |

The mechanism of action appears to involve the disruption of microtubule dynamics and inhibition of angiogenesis, making these compounds promising candidates for further development in cancer therapy.

Antimicrobial Activity

Cis-styryl compounds have also demonstrated antimicrobial properties. A study involving the synthesis and evaluation of various derivatives found that certain cis-styryl ethers exhibited significant antibacterial activity against common pathogens .

Table 2: Antimicrobial Activity of Cis-Styryl Compounds

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 18 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that cis-styryl derivatives may possess neuroprotective properties through selective inhibition of monoamine oxidases (MAOs). Specifically, studies on similar compounds have shown that cis isomers preferentially inhibit MAO-A, which is linked to neuroprotection and potential therapeutic effects in neurological disorders .

Case Study 1: Anticancer Properties

In a preclinical study, researchers evaluated the anticancer effects of cis-styryl derivatives in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size and improved survival rates among treated groups compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the efficacy of this compound against multi-drug resistant bacterial strains. The compound was effective in inhibiting bacterial growth and showed synergistic effects when combined with standard antibiotics.

Properties

CAS No. |

13294-31-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

[(Z)-2-ethoxyethenyl]benzene |

InChI |

InChI=1S/C10H12O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- |

InChI Key |

FZHNODDFDJBMAS-HJWRWDBZSA-N |

Isomeric SMILES |

CCO/C=C\C1=CC=CC=C1 |

Canonical SMILES |

CCOC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.